molecular formula C13H11N5O2S B2909146 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1243103-50-5

2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2909146
CAS No.: 1243103-50-5
M. Wt: 301.32
InChI Key: GDKNEOWIJGVJRV-UHFFFAOYSA-N
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Description

2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Medicine: It has shown promise as an antibacterial and anticancer agent. .

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-a]pyrazine derivatives, such as:

What sets 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide apart is its unique sulfanylacetamide moiety, which contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a member of the triazolo-pyrazine family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound's structure can be represented as follows:

C14H12N4O1S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_1\text{S}

This molecular formula indicates the presence of a triazole ring fused with a pyrazine moiety and a sulfanyl group attached to an acetamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of triazole and pyrazine have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)10.28
HepG2 (liver cancer)8.107
A549 (lung cancer)12.00

These results suggest that this compound may possess similar or enhanced anticancer properties compared to known agents like doxorubicin.

Antimicrobial Activity

Compounds in the triazolo-pyrazine class have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Example Findings:

  • Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance antimicrobial efficacy.

Anti-inflammatory Activity

Inflammation-related pathways are crucial in various diseases, including cancer and autoimmune disorders. Preliminary investigations into the anti-inflammatory effects of triazolo-pyrazines indicate potential inhibition of pro-inflammatory cytokines.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinases: Similar compounds have shown to inhibit kinases involved in cell proliferation.
  • Induction of Apoptosis: Activation of caspases has been noted in studies involving related compounds.
  • Modulation of Signaling Pathways: Interference with NF-kB and MAPK pathways has been suggested as a mechanism for reducing inflammation.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of compounds related to this compound:

  • Study on MCF-7 Cells:
    • Treatment with similar triazolo derivatives resulted in increased apoptosis rates compared to control groups.
    • Flow cytometry analysis revealed significant G1 phase arrest.
  • In Vivo Studies:
    • Animal models treated with related compounds showed reduced tumor growth rates compared to untreated controls.
    • Histological examinations indicated a decrease in tumor vascularization.

Properties

IUPAC Name

2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c14-10(19)8-21-13-16-15-11-12(20)17(6-7-18(11)13)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKNEOWIJGVJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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